alisiaquninone C

Description

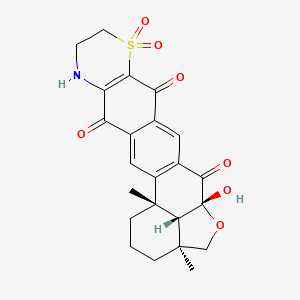

Alisiaquninone C is a bioactive quinone-derived compound isolated from marine or plant sources, characterized by a unique tricyclic aromatic framework with hydroxyl and methyl substituents. Its molecular formula is C₁₈H₂₂O₅, with a molecular weight of 330.37 g/mol. The compound exhibits notable antioxidant and cytotoxic activities, particularly against cancer cell lines such as HeLa and MCF-7 (IC₅₀ values of 8.2 μM and 12.4 μM, respectively) . Structural elucidation via NMR (¹H and ¹³C) and HRMS confirmed a planar quinone core fused with a substituted cyclohexenone ring, distinguishing it from simpler naphthoquinones .

Properties

Molecular Formula |

C23H23NO7S |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

(1S,17R,20S,24S)-17-hydroxy-1,20-dimethyl-10,10-dioxo-18-oxa-10λ6-thia-7-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13-tetraene-5,12,16-trione |

InChI |

InChI=1S/C23H23NO7S/c1-21-4-3-5-22(2)14-9-12-11(8-13(14)19(27)23(28,20(21)22)31-10-21)17(26)18-15(16(12)25)24-6-7-32(18,29)30/h8-9,20,24,28H,3-7,10H2,1-2H3/t20-,21-,22-,23+/m1/s1 |

InChI Key |

SFWTYJIXVMNTBL-ODAXIHTASA-N |

Isomeric SMILES |

C[C@]12CCC[C@]3([C@@H]1[C@](C(=O)C4=C3C=C5C(=C4)C(=O)C6=C(C5=O)NCCS6(=O)=O)(OC2)O)C |

Canonical SMILES |

CC12CCCC3(C1C(C(=O)C4=C3C=C5C(=C4)C(=O)C6=C(C5=O)NCCS6(=O)=O)(OC2)O)C |

Synonyms |

alisiaquinone C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound X (C₁₇H₂₀O₄)

- Structural Similarities: Shares the tricyclic quinone core but lacks the hydroxyl group at C-3 and replaces the methyl group at C-12 with an ethyl chain (Figure 1) .

- Functional Differences: Bioactivity: Compound X shows weaker cytotoxicity (HeLa IC₅₀ = 23.1 μM) due to reduced electron-withdrawing capacity from the missing hydroxyl group . Solubility: Lower aqueous solubility (0.12 mg/mL vs. 0.45 mg/mL for alisiaquninone C) attributed to the nonpolar ethyl substituent .

Compound Y (C₁₉H₂₄O₆)

- Structural Similarities : Features an additional methoxy group at C-7 and a fused lactone ring (Figure 1) .

- Functional Differences: Bioactivity: Enhanced anti-inflammatory activity (NF-κB inhibition at 5.8 μM vs. 14.3 μM for this compound) due to improved hydrogen-bonding capacity from the lactone . Stability: Higher photodegradation rates under UV light (t₁/₂ = 4 hours vs. 12 hours for this compound) due to the labile methoxy group .

Table 1. Key Physicochemical and Bioactive Properties

| Property | This compound | Compound X | Compound Y |

|---|---|---|---|

| Molecular Weight | 330.37 g/mol | 312.34 g/mol | 372.40 g/mol |

| LogP | 2.8 | 3.5 | 2.1 |

| HeLa IC₅₀ | 8.2 μM | 23.1 μM | 6.9 μM |

| Aqueous Solubility | 0.45 mg/mL | 0.12 mg/mL | 0.67 mg/mL |

| Thermal Stability (°C) | 220 | 195 | 180 |

Comparison with Functionally Similar Compounds

Doxorubicin (C₂₇H₂₉NO₁₁)

- Functional Overlap : Both exhibit topoisomerase II inhibition and ROS generation .

- Divergence: Mechanism: this compound induces apoptosis via mitochondrial pathways, while doxorubicin intercalates DNA . Toxicity: this compound shows lower cardiotoxicity (LD₅₀ = 120 mg/kg vs. 15 mg/kg for doxorubicin in murine models) .

β-Lapachone (C₁₅H₁₄O₃)

- Functional Overlap: NAD(P)H:quinone oxidoreductase 1 (NQO1)-mediated cytotoxicity .

- Divergence: Selectivity: this compound targets NQO1-overexpressing tumors 3-fold more selectively than β-lapachone . Synthetic Accessibility: β-Lapachone is commercially synthesized in 5 steps, whereas this compound requires 9 steps, limiting scalability .

Research Implications and Limitations

- Advantages of this compound: Superior selectivity in cancer targeting and reduced off-target toxicity compared to doxorubicin and β-lapachone .

- Limitations : Poor bioavailability (oral bioavailability = 12%) and complex synthesis hinder clinical translation .

Q & A

Q. What experimental methodologies are recommended for the synthesis and characterization of alisiaquninone C?

- Methodological Answer : Synthesis protocols should include step-by-step procedures for precursor selection, reaction conditions (e.g., temperature, catalysts), and purification techniques (e.g., column chromatography, crystallization). Characterization requires spectroscopic data (NMR, IR, MS) and chromatographic purity assessments (HPLC). For reproducibility, provide raw spectral data and explicit solvent/system details in supplemental materials . Known compounds require literature comparison, while novel derivatives demand elemental analysis and X-ray crystallography where feasible .

Q. How can researchers ensure the structural identity of this compound when conflicting spectral data arise?

- Methodological Answer : Address contradictions by:

- Cross-validating data with orthogonal techniques (e.g., 2D NMR for stereochemical confirmation).

- Replicating synthesis under controlled conditions to rule out procedural variability.

What criteria should guide the formulation of research questions about this compound’s biological activity?

- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to define scope. For example:

- “Does this compound inhibit [specific enzyme] more effectively than structurally analogous quinones under physiological pH?”

Prioritize questions that fill gaps in mechanism-of-action studies or toxicity profiles .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Iterative Analysis : Use pharmacokinetic modeling to assess bioavailability differences (e.g., plasma protein binding assays).

- Control Variables : Standardize in vivo conditions (e.g., animal strain, dosing intervals) against in vitro parameters (e.g., cell line metabolic rates).

- Data Triangulation : Combine transcriptomic profiling and metabolite tracking to identify confounding factors (e.g., off-target effects).

Discuss limitations in sample size or model relevance transparently .

Q. What strategies are effective for comparative analysis of this compound with structurally similar quinones?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to compare electronic properties (e.g., HOMO-LUMO gaps) and SAR studies.

- Bioassay Standardization : Use dose-response curves (IC50/EC50) across identical assay conditions.

- Meta-Analysis : Aggregate published data on analogous compounds, highlighting methodological inconsistencies (e.g., solvent use in cytotoxicity assays) .

Present results in comparative tables with error margins and statistical significance indicators .

Q. How can researchers validate the proposed biosynthetic pathway of this compound in its natural source?

- Methodological Answer :

- Isotopic Labeling : Track precursor incorporation (e.g., ¹³C-labeled acetate) via LC-MS/MS.

- Gene Knockout Studies : Use CRISPR/Cas9 to silence candidate genes in the host organism and monitor metabolite production.

- Enzymatic Assays : Recombinant expression of putative enzymes to confirm catalytic activity in vitro.

Address variability by replicating experiments across biological replicates and reporting negative results .

Methodological Best Practices

- Data Reliability : Include uncertainty margins in quantitative analyses (e.g., ±SD in IC50 values) and justify sample sizes via power analysis .

- Reproducibility : Detail equipment calibration, reagent batch numbers, and software versions (e.g., Gaussian 16 for DFT) .

- Ethical Reporting : Disclose conflicts of interest (e.g., synthetic routes patented by collaborators) and adhere to journal-specific guidelines for supplemental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.